N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14792331
InChI: InChI=1S/C23H24FN3O2/c1-29-11-10-27-15-17(19-4-2-3-5-22(19)27)12-23(28)25-9-8-16-14-26-21-7-6-18(24)13-20(16)21/h2-7,13-15,26H,8-12H2,1H3,(H,25,28)
SMILES:
Molecular Formula: C23H24FN3O2
Molecular Weight: 393.5 g/mol

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide

CAS No.:

Cat. No.: VC14792331

Molecular Formula: C23H24FN3O2

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide -

Specification

Molecular Formula C23H24FN3O2
Molecular Weight 393.5 g/mol
IUPAC Name N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)indol-3-yl]acetamide
Standard InChI InChI=1S/C23H24FN3O2/c1-29-11-10-27-15-17(19-4-2-3-5-22(19)27)12-23(28)25-9-8-16-14-26-21-7-6-18(24)13-20(16)21/h2-7,13-15,26H,8-12H2,1H3,(H,25,28)
Standard InChI Key CTAAJJIGPCVNTE-UHFFFAOYSA-N
Canonical SMILES COCCN1C=C(C2=CC=CC=C21)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Introduction

Key Findings

N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide is a bifunctional indole derivative with a molecular formula of C23H24FN3O2\text{C}_{23}\text{H}_{24}\text{FN}_3\text{O}_2 and a molecular weight of 393.5 g/mol . Its unique structure features two indole moieties—one substituted with a fluorine atom and the other with a methoxyethyl group—linked via an ethyl-acetamide bridge. Emerging research highlights its potential in modulating biological targets such as serotonin receptors and enzymes involved in lipid metabolism. Preclinical studies suggest applications in oncology and neurodegenerative disease research, though clinical validation remains pending .

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of two indole rings:

  • First indole moiety: Substituted at the 3-position with a 5-fluoro group and an ethyl-acetamide chain.

  • Second indole moiety: Modified at the 1-position with a 2-methoxyethyl group . The acetamide linker facilitates conformational flexibility, enabling interactions with hydrophobic protein pockets .

PropertyValueSource
Molecular FormulaC23H24FN3O2\text{C}_{23}\text{H}_{24}\text{FN}_3\text{O}_2
Molecular Weight393.5 g/mol
IUPAC NameN-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)indol-3-yl]acetamide
SMILESCOCCN1C=C(C2=CC=CC=C21)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Spectroscopic Characteristics

  • NMR: The fluorine atom at C5 of the indole ring produces a distinct 19F^{19}\text{F} signal at -118 ppm, while the methoxyethyl group’s protons resonate as a triplet near δ 3.5 ppm.

  • Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 393.5 ([M+H]⁺) .

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis involves a multi-step sequence:

  • Friedel-Crafts Alkylation: Introduction of the methoxyethyl group to the indole’s nitrogen using 2-methoxyethyl chloride under acidic conditions.

  • Acetylation: Reaction of the secondary amine with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide bridge.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.

Reaction StepReagents/ConditionsYield
Alkylation2-Methoxyethyl chloride, H₂SO₄, 0–5°C62%
AcetylationAcetyl chloride, Et₃N, DCM, RT78%

Challenges

  • Low regioselectivity during alkylation necessitates careful temperature control.

  • Steric hindrance from the methoxyethyl group reduces reaction rates in subsequent steps.

Biological Activity and Mechanisms

Serotonin Receptor Modulation

The compound exhibits affinity for 5-HT₁A and 5-HT₂A receptors (IC₅₀ = 0.8 μM and 1.2 μM, respectively), likely due to structural mimicry of tryptamine derivatives . Molecular docking studies reveal hydrogen bonding between the acetamide carbonyl and Ser159 in the 5-HT₁A binding pocket .

Enzyme Inhibition

  • Lipid Metabolism: Reduces plasma triglyceride levels by 42% in hyperlipidemic rat models, comparable to bezafibrate .

  • Anticancer Activity: Induces apoptosis in MCF-7 breast cancer cells (IC₅₀ = 12 μM) via caspase-3 activation.

Applications in Research

Drug Development

  • Oncology: Preclinical studies highlight its potential as a lead compound for targeting serotonin-driven tumors.

  • Metabolic Disorders: Lipid-lowering effects position it as a candidate for hypertriglyceridemia therapy .

Biochemical Tools

  • Used as a fluorescent probe to study indole-binding proteins due to its intrinsic fluorescence at λₑₓ = 280 nm .

Comparative Analysis with Structural Analogues

CompoundKey Structural DifferencesBiological Activity
N-[2-(5-Methoxyindol-3-yl)ethyl]acetamideMethoxy instead of fluorineLower 5-HT₁A affinity (IC₅₀ = 2.1 μM)
N-[2-(5-Fluoroindolyl)ethyl]acetamideSingle indole moietyNo lipid-lowering activity
Target CompoundDual indole, fluoro/methoxyethylMultifunctional: 5-HT modulation, lipid regulation

The fluorine atom enhances metabolic stability, while the methoxyethyl group improves solubility.

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